N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-9(2)17-13-11(7-16-17)5-12(8-15-13)14-6-10-3-4-10/h5,7-10,14H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLZDTXHWVVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine may exhibit anticancer activities by targeting specific kinases involved in cell proliferation and survival. For instance, inhibitors of polo-like kinase 1 (Plk1) have been identified as promising candidates in cancer therapy due to their role in mitotic regulation. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can lead to enhanced inhibitory potency against Plk1 .
Neuropharmacological Effects
The compound's structural characteristics may also confer neuropharmacological properties. Similar pyrazole derivatives have been studied for their potential anxiolytic effects and ability to modulate neurotransmitter systems . These findings open avenues for exploring this compound in the treatment of anxiety disorders.
Table 1: Summary of Key Studies Involving Related Compounds
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogs based on substituents, molecular formulas, and molecular weights:
Structural and Functional Insights
- Ethyl vs. Cyclopropyl groups are known to enhance rigidity and resistance to oxidative metabolism, which may benefit pharmacokinetics .
- Cyclohexylmethyl Substituent : The bulkier cyclohexylmethyl group () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This substituent may also improve binding to hydrophobic pockets in target proteins .
- Core Modifications : Compounds like 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine () lack the isopropyl group at position 1, simplifying the structure but possibly diminishing steric and electronic effects critical for target interaction .
Biological Activity
N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, with a CAS number of 1156279-72-9, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 1156279-72-9 |
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its structure includes a cyclopropylmethyl and isopropyl substituent that may influence its pharmacological profile.
Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. For instance, the inhibition of tyrosine kinases has been a focal point in studies involving pyrazole derivatives, which could suggest similar mechanisms for this compound.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's ability to inhibit specific kinases could lead to reduced tumor growth and enhanced therapeutic efficacy.
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties akin to other pyrazole derivatives. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Case Studies and Research Findings
-
Study on Tyrosine Kinase Inhibition :
A study evaluating the structure-activity relationship (SAR) of pyrazole compounds reported that modifications at specific positions significantly affected their inhibitory potency against tyrosine kinases. The findings suggested that this compound might possess similar inhibitory effects due to its structural features . -
Antitumor Activity :
In a comparative analysis of several pyrazole derivatives, one study noted that compounds with bulky substituents showed enhanced antitumor activity against glioma cells. This suggests that this compound could be investigated for its potential in treating gliomas . -
Inflammatory Response :
Another research effort focused on the anti-inflammatory properties of related compounds demonstrated significant inhibition of inflammatory markers in murine models. This indicates a promising avenue for exploring this compound as an anti-inflammatory agent .
Q & A
Q. Methodological workflow :
Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropylmethyl protons (δ 0.5–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm).
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
HPLC-PDA : Purity >95% using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA).
X-ray crystallography (if crystalline): SHELX programs (e.g., SHELXL) refine atomic coordinates and validate stereochemistry .
What in vitro assays are suitable for initial biological screening?
Q. Targeted assays :
- Kinase inhibition : Screen against kinases (e.g., ALK, MELK) using ADP-Glo™ assays .
- Anti-inflammatory activity : Measure TNF-α inhibition in LPS-stimulated PBMCs (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7).
Data interpretation : Compare IC₅₀ values with reference compounds (e.g., roflumilast for PDE4 inhibition, IC₅₀ = 5 nM) .
Advanced Research Questions
How can contradictory data in target engagement studies be resolved?
Case example : Discrepancies in kinase inhibition profiles may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).
Resolution strategies :
- Biochemical vs. cellular assays : Confirm target binding using TR-FRET and cellular thermal shift assays (CETSA).
- Off-target screening : Use panels like Eurofins’ KinaseProfiler to identify nonspecific interactions.
- Structural analysis : Molecular docking (e.g., AutoDock Vina) to assess binding mode variations due to substituents .
What experimental designs are recommended for in vivo efficacy and safety evaluation?
Q. Pharmacodynamic models :
Q. Safety assessment :
- Pica feeding in rats : Quantify kaolin consumption as a surrogate for emesis (e.g., EPPA-1 showed D₅₀ = 24.3 mg/kg vs. rolipram at 0.495 mg/kg) .
- Toxicokinetics : Monitor plasma exposure (AUC₀–24h) and organ histopathology.
How can structure-activity relationships (SAR) guide further optimization?
Q. Key modifications and outcomes :
Q. Methodology :
- Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation).
- Use QSAR models to predict logP and ligand efficiency.
What analytical techniques address stability and degradation issues?
Q. Forced degradation studies :
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 40°C; analyze by UPLC-MS for degradation products.
- Photostability : Expose to ICH Q1B light conditions; monitor λmax shifts.
Q. Identification of degradants :
- Mass fragmentation : Use Q-TOF to identify cleavage products (e.g., loss of cyclopropylmethyl group).
- NMR isolation : Purify degradants via preparative HPLC for structural elucidation.
Data Contradiction Analysis
How to reconcile discrepancies between in vitro potency and in vivo efficacy?
Q. Factors to investigate :
- Metabolic clearance : Microsomal stability assays (human/rat liver microsomes).
- Plasma protein binding : Equilibrium dialysis to measure free fraction.
- Tissue penetration : LC-MS/MS quantification in target tissues (e.g., lung, tumor).
Example : EPPA-1 showed lower in vitro IC₅₀ (38 nM) but higher in vivo efficacy due to prolonged half-life (t₁/₂ = 8.2 h in rats) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
